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Compound of Interest

Compound Name: N-methoxyformamide
CAS No.: 34005-41-9
Cat. No.: B1607286
Get Quote
. J

Executive Summary & Structural Context

N-Methoxyformamide (

) represents a unique class of compounds known as anomeric amides. Unlike typical planar
amides, the presence of the electronegative alkoxy group on the nitrogen atom induces
significant structural deviations:

« Pyramidal Nitrogen: The nitrogen atom adopts an

-like hybridization rather than the canonical
, reducing amide resonance (
).

» Reduced Rotational Barrier: The barrier to rotation around the N-C(O) bond is significantly

lower (

30-40 kJ/mol) compared to standard amides (
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75-85 kJ/mol), leading to complex NMR behavior at ambient temperatures.

 HERON Reactivity: It serves as a precursor for Heteroatom Rearrangements on Nitrogen
(HERON), where the methoxy group can migrate to the carbonyl carbon under thermal
conditions.[1]

Synthesis Protocol

Primary Method: Formylation of O-Methylhydroxylamine

This protocol avoids the use of unstable acid chlorides, utilizing methyl formate as a mild
formylating agent.

Reagents:

O-Methylhydroxylamine hydrochloride (

)

Methyl formate (

)

Base (Sodium methoxide or Triethylamine)

Solvent (Methanol)

Step-by-Step Methodology:

Neutralization: Dissolve

(1.0 equiv) in dry methanol at 0°C. Add NaOMe (1.0 equiv) slowly to release the free amine.
Filter off the precipitated NaCl.

» Formylation: To the filtrate, add Methyl Formate (5.0 equiv, excess) dropwise at 0°C.

o Reflux: Heat the mixture to mild reflux (35-40°C) for 4-6 hours. Monitor by TLC
(disappearance of amine).

 [solation: Concentrate the mixture in vacuo to remove methanol and excess methyl formate.
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« Purification: Distill the residue under reduced pressure (high vacuum required due to thermal
instability). N-Methoxyformamide is a colorless oil.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[3]1[41[5][6][7]

Conformational Isomerism (E/Z Rotamers)

N-Methoxyformamide exists in equilibrium between the Z (trans) and E (cis) conformers. Due
to the reduced rotational barrier, signals may appear broadened or as distinct sets depending
on the solvent and temperature.

Rotamer Equilibrium Diagram:

Z-lsomer (Trans) Rotation - E-lsomer (Cis)
(More Stable) (+30-40 kJ/mol) MBI S (Less Stable)
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Click to download full resolution via product page

Caption: Equilibrium between Z (trans) and E (cis) rotamers via a low-barrier transition state.

NMR Data (400 MHz, CDCI )

The "anomeric effect" causes the

protons to resonate downfield compared to standard methoxy amines.
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Chemical Shift
Proton ( L . Assignment
. Multiplicity Integration
Environment Notes
» Ppm)
Split by NH (
Broad Singlet /
CHO (Formyl) 8.15-8.40 Doublet 1H Hz). Shift varies
by rotamer.[2]
Highly variable;
exchangeable
NH (Amide) 9.50 - 10.20 Broad Singlet 1H with
Distinct peaks for
OCH . E/Z isomers may
3.75-3.85 Singlet 3H
(Methoxy) be resolved at

low temp.

Expert Insight: If the spectrum shows broad "humps" instead of sharp peaks at room

temperature, the molecule is undergoing intermediate exchange on the NMR timescale.

Cooling the sample to -40°C will resolve the rotamers into two distinct sets of signals.

NMR Data (100 MHz, CDCI )

Chemical Shift (

Carbon Environment

Assignment Notes

» Ppm)
Upfield compared to standard
C=0 (Carbonyl) 158.0 - 162.0 amides (~165) due to reduced
resonance.
OCH Characteristic of N-alkoxy
63.5 - 65.0 ] ]
(Methoxy) functionality.

Infrared (IR) Spectroscopy
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The IR spectrum is diagnostic for the "anomeric" nature of the amide bond. The carbonyl

stretch is shifted to higher wavenumbers compared to normal amides because the C=0 bond

has more double-bond character (less resonance donation from N).

Functional Group

Wavenumber (

,cm

)

Intensity

Structural
Implication

N-H Stretch

3150 - 3350

Medium, Broad

Hydrogen-bonded
amide NH.

C=0 Stretch

1700 - 1725

Strong

Diagnostic: Higher
than typical amides
(1650-1690) due to

reduced

delocalization.

N-O Stretch

1000 - 1050

Medium

Characteristic of the

N-O single bond.

C-H Stretch

2850 - 2950

Weak

Methyl group C-H

vibrations.

Mass Spectrometry (MS) Analysis

lonization Mode: Electron Impact (El, 70 eV) Molecular lon:

Da

The fragmentation pattern is driven by the cleavage of the weak N-O bond and

-cleavage adjacent to the carbonyl.

Fragmentation Pathway Diagram:
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Molecular lon (M+)
m/z 75
[H-CO-NH-OMe]+

/)Me (31\‘%0 (29)

Fragment m/z 44 Fragment m/z 46
[H-CO-NH]+ [NH-OMe]+
(Loss of «OMe) (Loss of «CHO)

- NH HNO

Fragment m/z 29 Fragment m/z 15
[CHO]+ [CH3]+

Click to download full resolution via product page

Caption: Primary fragmentation pathways for N-methoxyformamide under Electron Impact

(El).

Key lons Table:

. Relative .
m/z lon Composition Origin
Abundance

| 75]

| Variable | Molecular lon (

)-1144]

| High | Loss of methoxy radical (

). Base peak in many analogs. | | 29 |
| High | Formyl cation. | | 15 |

| Low | Methyl cation. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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